molecular formula C11H14ClNO B184480 N-(4-chlorophenyl)pentanamide CAS No. 65113-27-1

N-(4-chlorophenyl)pentanamide

Cat. No.: B184480
CAS No.: 65113-27-1
M. Wt: 211.69 g/mol
InChI Key: MUADHDZHNZIBBP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)pentanamide is an amide derivative featuring a pentanamide backbone substituted with a 4-chlorophenyl group. The chlorophenyl moiety is known to enhance lipophilicity and metabolic stability, which can influence drug-likeness and bioavailability .

Properties

CAS No.

65113-27-1

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(4-chlorophenyl)pentanamide

InChI

InChI=1S/C11H14ClNO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14)

InChI Key

MUADHDZHNZIBBP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)Cl

Other CAS No.

65113-27-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

This compound, a simplified derivative of albendazole, shares structural similarity with N-(4-chlorophenyl)pentanamide, differing only in the substitution of the methoxy group (-OCH₃) instead of chlorine (-Cl) at the phenyl para position. Key comparisons include:

Property N-(4-Methoxyphenyl)Pentanamide Albendazole Inference for this compound
Cytotoxicity Low (no toxicity to human/animal cells) High (30–50% cell viability reduction) Chlorophenyl substitution may alter cytotoxicity due to increased lipophilicity.
Anthelmintic Activity Time- and concentration-dependent inhibition of Toxocara canis Effective but toxic Chlorine’s electron-withdrawing effects might enhance target binding.
Drug-Likeness High (adheres to Lipinski’s RO5, Ghose/Veber filters) Moderate (synthetic complexity) Chlorophenyl derivatives often exhibit favorable logP (2–5) and TPSA (50–80 Ų), aligning with drug-likeness .
Synthetic Accessibility Simple (2-step synthesis from 4-anisidine and pentanoic acid) Complex (higher synthetic difficulty) Similar simplicity expected due to analogous synthesis routes.

Chlorophenyl-Containing Amides

  • N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) :

    • Activity : Hydroxamic acid derivative with antioxidant properties.
    • Key Difference : The hydroxypropanamide chain and cyclohexyl group may reduce BBB penetration compared to pentanamide derivatives.
  • 5-{1-[(4-Chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanamide (C260-1436) : Structure: Combines pentanamide with a tetrahydroquinazolinone and dimethoxyphenyl group. Application: Used in pharmacological screening for kinase inhibition. Comparison: The extended structure enhances target specificity but reduces metabolic stability compared to simpler chlorophenyl amides.

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide :

  • Property : Acetamide derivative with trifluoromethyl and chloro substituents.
  • Key Insight : The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism, suggesting that this compound’s longer alkyl chain may improve half-life.

Pharmacological and Physicochemical Insights

  • Metabolic Stability : Chlorophenyl groups are less prone to phase I metabolism than methoxy groups, which undergo demethylation .
  • Target Selectivity : Chlorine’s steric and electronic effects may improve binding to parasitic tubulin (cf. albendazole’s mechanism) or kinase targets .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound logP TPSA (Ų) Molecular Weight CYP Inhibition
N-(4-Methoxyphenyl)Pentanamide 2.1 46.3 207.27 Yes
Albendazole 3.5 75.7 265.33 Yes
N-(4-Chlorophenyl)-N-hydroxypropanamide 1.8 66.4 242.71 Not reported
C260-1436 4.2 118.2 594.09 Likely

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